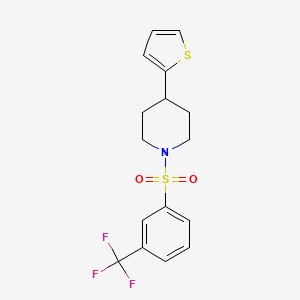

4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

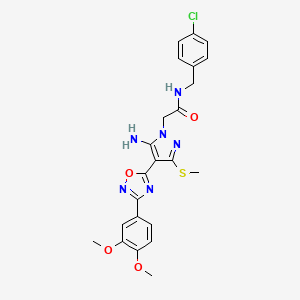

説明

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains a thiophene ring, a sulfur-containing heterocycle, and a trifluoromethyl group attached to a phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a thiophene with a piperidine derivative, possibly through a substitution or coupling reaction . The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and thiophene rings, along with the trifluoromethyl-substituted phenyl ring . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo reactions at the nitrogen atom, such as alkylation . The thiophene ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the electronegative fluorine atoms could impact its solubility and reactivity .科学的研究の応用

Anticancer Activity

Research has demonstrated the anticancer potential of derivatives of this compound. A study explored the anti-breast cancer activity of novel derivatives, finding that certain compounds exhibited better activity against the human breast cancer cell line (MCF7) than the reference drug Doxorubicin (Al-Said et al., 2011). This indicates a promising direction for developing new therapeutic agents.

Antihypertensive Evaluation

Another study designed and synthesized new hybrids of sulfonamide/thiourea and evaluated them for their antihypertensive properties. The in vivo evaluations showed that certain compounds were comparable or more potent than Nifedipine, a standard antihypertensive medication (Ismail et al., 2021).

Agonist Activity at Human Beta(3) Receptors

A series of derivatives was prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor. This research identified potent full agonists, suggesting potential applications in treating metabolic disorders (Hu et al., 2001).

Enzyme Inhibition Studies

Synthesis and biological evaluation of derivatives have also targeted enzyme inhibition. One study synthesized a new series of compounds and screened them against butyrylcholinesterase (BChE), finding significant inhibitory activity and identifying key amino acid residues involved in ligand stabilization within the binding site (Khalid et al., 2016).

Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibition properties. A study on mild steel X52 in acidic solutions found that certain derivatives are efficient corrosion inhibitors, with their adsorption on the steel surface following Langmuir's isotherm (Daoud et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S2/c17-16(18,19)13-3-1-4-14(11-13)24(21,22)20-8-6-12(7-9-20)15-5-2-10-23-15/h1-5,10-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOBNRKOIJCXIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)

![Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2964668.png)

![4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2964669.png)

![Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2964670.png)

![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)

![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)